REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH2:36]([OH:38])[CH3:37]>>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH3:37][C:36]([OH:17])=[O:38] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for solid formation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a clear solution, which
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled to 25-35° C.
|
Type
|
ADDITION
|
Details
|
acetic acid (4 mL) is slowly added at the same temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10-15° C.
|
Type
|
ADDITION
|
Details
|
followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
sequentially washed with diisopropyl ether (10 mL) and water (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The wet solid is dried under vacuum at 70° C. for about 4-5 hours
|
Duration
|
4.5 (± 0.5) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |